(S)-1-(2-Fluoro-3-methoxyphenyl)-2-methoxyethanamine
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Overview
Description
(S)-1-(2-Fluoro-3-methoxyphenyl)-2-methoxyethanamine is a chiral compound with a specific stereochemistry This compound is characterized by the presence of a fluoro and methoxy group on the phenyl ring, and a methoxyethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Fluoro-3-methoxyphenyl)-2-methoxyethanamine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-fluoro-3-methoxybenzaldehyde.
Reductive Amination: The aldehyde is then subjected to reductive amination with (S)-2-methoxyethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Fluoro-3-methoxyphenyl)-2-methoxyethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluoro and methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-1-(2-Fluoro-3-methoxyphenyl)-2-methoxyethanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of (S)-1-(2-Fluoro-3-methoxyphenyl)-2-methoxyethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (2-Fluoro-5-methoxy-3-methylphenyl) (methyl)sulfane
- 2-Fluoro-3-(trifluoromethyl)phenylboronic acid
Uniqueness
(S)-1-(2-Fluoro-3-methoxyphenyl)-2-methoxyethanamine is unique due to its specific stereochemistry and the presence of both fluoro and methoxy groups on the phenyl ring. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H14FNO2 |
---|---|
Molecular Weight |
199.22 g/mol |
IUPAC Name |
(1S)-1-(2-fluoro-3-methoxyphenyl)-2-methoxyethanamine |
InChI |
InChI=1S/C10H14FNO2/c1-13-6-8(12)7-4-3-5-9(14-2)10(7)11/h3-5,8H,6,12H2,1-2H3/t8-/m1/s1 |
InChI Key |
LJVLOWBWACPJCU-MRVPVSSYSA-N |
Isomeric SMILES |
COC[C@H](C1=C(C(=CC=C1)OC)F)N |
Canonical SMILES |
COCC(C1=C(C(=CC=C1)OC)F)N |
Origin of Product |
United States |
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